2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that combines a mesityl group, a methoxyphenyl group, and a chromeno-pyrimidinyl moiety
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-17-13-18(2)26(19(3)14-17)30-25(33)16-36-29-23-15-21-7-5-6-8-24(21)35-28(23)31-27(32-29)20-9-11-22(34-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQNQJDINBSLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the methoxyphenyl group and the mesityl group. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and various catalysts to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly in the treatment of various diseases:
- Anticancer Activity : Studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting the proliferation of breast cancer cells .
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .
Biological Research
The exploration of the biological mechanisms underlying the activity of this compound is ongoing:
- Enzyme Inhibition : It has been hypothesized that the compound may inhibit specific enzymes involved in disease pathways, such as lipoxygenases, which are implicated in inflammatory processes .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced efficacy .
Case Study 1: Anticancer Activity
In a recent study focusing on chromeno-pyrimidine derivatives, compounds similar to 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide demonstrated significant cytotoxicity against multiple cancer cell lines (IC50 values ranging from 27.7 to 39.2 µM). The low toxicity on normal cells (IC50 > 100 µM) suggests a favorable therapeutic index .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of related compounds. The findings indicated that these compounds exhibited notable activity against various bacterial strains, suggesting their potential use as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-mesityl-2-((2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- N-mesityl-2-((2-(4-hydroxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
Uniqueness
2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its suitability for various applications.
Biological Activity
The compound 2-{[2-(4-Methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.56 g/mol
- Purity : Typically around 95%
The compound features a chromeno[2,3-d]pyrimidine core, which is known for its interaction with various biological targets. The presence of the methoxy group and the trimethylphenyl moiety enhances its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chromeno[2,3-d]pyrimidine structure allows it to modulate pathways involved in inflammation and cancer progression. Research indicates that it may inhibit certain biochemical pathways leading to therapeutic effects such as:
- Anti-inflammatory activity
- Anticancer effects
These effects are achieved through the compound's binding to molecular targets, potentially inhibiting their activity or altering their function.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance:
- Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In vitro studies reported growth inhibition percentages ranging from -51.24% to -2.39% across nine cancer cell lines, indicating its potential as an anticancer agent .
| Cell Line | % Growth Inhibition | Remarks |
|---|---|---|
| NCI-H522 | -7.35 | Complete cell death |
| MDA-MB-435 | -22.20 | Significant cytotoxicity |
| K-562 | 39.52 | Moderate efficacy |
| MCF-7 | 42.79 | Moderate efficacy |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Case Studies and Research Findings
- Study on Anticancer Efficacy :
-
Neuroprotective Effects :
- Another investigation focused on the neuroprotective properties of similar compounds within the same structural family. The results indicated significant prolongation of survival time in animal models subjected to acute cerebral ischemia, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
